molecular formula C11H8N2OS B14195228 {4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol CAS No. 873211-54-2

{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol

Cat. No.: B14195228
CAS No.: 873211-54-2
M. Wt: 216.26 g/mol
InChI Key: BKPDDJLYCASMHT-UHFFFAOYSA-N
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Description

{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol is a complex organic compound that features a unique structure combining a pyridine ring, an ethynyl group, a thiazole ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring through a coupling reaction. The ethynyl group is then added via a Sonogashira coupling reaction, and finally, the methanol group is introduced through a reduction reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the thiazole or pyridine rings.

    Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield pyridine-ethynyl-thiazole carboxylic acid, while reduction can lead to various hydrogenated derivatives.

Scientific Research Applications

{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which {4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol apart is its combination of a thiazole ring with a pyridine ring and an ethynyl group, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

873211-54-2

Molecular Formula

C11H8N2OS

Molecular Weight

216.26 g/mol

IUPAC Name

[4-(2-pyridin-3-ylethynyl)-1,3-thiazol-2-yl]methanol

InChI

InChI=1S/C11H8N2OS/c14-7-11-13-10(8-15-11)4-3-9-2-1-5-12-6-9/h1-2,5-6,8,14H,7H2

InChI Key

BKPDDJLYCASMHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C#CC2=CSC(=N2)CO

Origin of Product

United States

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